3-[(4-Formylphenoxy)methyl]benzonitrile
Overview
Description
3-[(4-Formylphenoxy)methyl]benzonitrile is a chemical compound with the molecular formula C15H11NO2 and a molecular weight of 237.25 g/mol . It is a benzonitrile derivative, characterized by the presence of a formyl group attached to a phenoxy methyl group, which is further connected to a benzonitrile moiety. This compound is used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
The synthesis of 3-[(4-Formylphenoxy)methyl]benzonitrile typically involves the reaction of 4-formylphenol with 3-bromomethylbenzonitrile under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the product.
Chemical Reactions Analysis
3-[(4-Formylphenoxy)methyl]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzonitrile moiety can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[(4-Formylphenoxy)methyl]benzonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological molecules makes it useful in drug discovery and development.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Researchers study its effects on cellular pathways and molecular targets to develop new treatments.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Formylphenoxy)methyl]benzonitrile involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways. The benzonitrile moiety can also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
3-[(4-Formylphenoxy)methyl]benzonitrile can be compared with other similar compounds, such as:
4-((3-Formylphenoxy)methyl)benzonitrile: This compound has a similar structure but with the formyl group attached to a different position on the phenoxy methyl group.
3-Fluoro-4-methylbenzonitrile: This compound has a fluorine atom and a methyl group attached to the benzonitrile moiety, providing different chemical properties and reactivity.
4-(4-Formylphenoxy)benzonitrile: This compound has the formyl group attached directly to the benzonitrile moiety, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which allows for versatile chemical modifications and interactions with biological targets. This makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-[(4-formylphenoxy)methyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c16-9-13-2-1-3-14(8-13)11-18-15-6-4-12(10-17)5-7-15/h1-8,10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIGOQRTYPMSPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)COC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589833 | |
Record name | 3-[(4-Formylphenoxy)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
229309-18-6 | |
Record name | 3-[(4-Formylphenoxy)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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